Bis(4-amino-1-anthraquinonyl)amine

Polymer melt dyeing Thermal stability High-temperature processing

Conventional anthraquinone dyes degrade above 145°C, failing in melt-phase processing of engineering thermoplastics. Bis(4-amino-1-anthraquinonyl)amine (CAS 128-87-0) resolves this with documented thermal stability at 300°C without decomposition. • Dissolves directly in polyester, polyolefin, and polyamide melts, producing uniform blue-green shades with high fastness to light, washing, and dry cleaning • Eliminates haze and dispersion issues inherent to insoluble pigments in transparent polymer products • Dual-activation chemistry enables derivatization into acid wool dyes or vat dyes from a single intermediate. Supplied at ≥95% purity with higher grades upon request.

Molecular Formula C28H17N3O4
Molecular Weight 459.5 g/mol
CAS No. 128-87-0
Cat. No. B094571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-amino-1-anthraquinonyl)amine
CAS128-87-0
SynonymsAB48 dye
acid black 48
Molecular FormulaC28H17N3O4
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N=C4C=CC(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)N)O
InChIInChI=1S/C28H17N3O4/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)31-20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33/h1-12,29,33,35H,30H2
InChIKeyCXNVLAFSMZBOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-amino-1-anthraquinonyl)amine Technical Specifications


Bis(4-amino-1-anthraquinonyl)amine (CAS 128-87-0), also known as 4,4′-diamino-1,1′-iminodianthraquinone or 4,4′-diamino-1,1′-dianthrimide, is a dimeric anthraquinone derivative with the molecular formula C₂₈H₁₇N₃O₄ and a molecular weight of 459.45 g/mol [1]. The compound consists of two 4-aminoanthraquinone moieties linked via a central imino (–NH–) bridge, yielding a deeply colored, highly conjugated aromatic system . Its elemental composition is C 73.20%, H 3.73%, N 9.15%, O 13.93% [1]. The compound appears as a dark red crystalline solid, soluble in organic solvents such as alcohols and ketones, but insoluble in water . It is commercially available from multiple suppliers at standard purity specifications of ≥95%, with higher purity grades (98–99%) available upon request .

Primary Workflow Polymer melt dyeing & high-temperature coloration Dimeric anthraquinone dye intermediate
Analytical Use Boron colorimetric reagent context Documented spectrophotometric method
Supply Profile Multi-supplier, tiered purity grades Selection based on application requirements

Bis(4-amino-1-anthraquinonyl)amine vs. Simpler Anthraquinones


Generic substitution within the aminoanthraquinone class is not technically valid due to fundamental differences in molecular architecture, thermal stability thresholds, and application-specific performance. Bis(4-amino-1-anthraquinonyl)amine is a dimeric structure with approximately double the molecular weight (459.45 g/mol) of monomeric comparators such as 1,4-diaminoanthraquinone (238.24 g/mol), resulting in substantially different thermal behavior, solubility characteristics, and optical properties [1]. Unlike simpler mono-anthraquinone dyes that may decompose or undergo undesirable spectral shifts under elevated processing temperatures, the dimeric anthrimide structure confers distinct stability advantages in high-temperature applications, particularly in melt-phase polymer processing [2]. These structural and performance differences mean that substituting this compound with a lower molecular weight analog will yield unpredictable and typically suboptimal results in applications requiring specific thermal resistance, color clarity, or fastness profiles.

This Product
Monomeric Anthraquinones
Dimeric Architecture
Approximately 1.7–1.9× higher molecular weight; reduced migration and sublimation tendency
Monomeric Structure
Lower MW may shift fastness profile; dye migration behavior may differ
Thermal Tolerance
Reported stability at melt-phase temperatures up to 300°C
Lower Processing Range
Typical disperse dye range 100–145°C; thermal degradation may occur above this window
Melt Solubility
Dissolves directly in polymer melts; reported optical clarity advantage
Dispersion Dependence
May require dispersion aids; haze or non-uniform color distribution possible

Bis(4-amino-1-anthraquinonyl)amine Performance Evidence


Melt-Phase Thermal Stability vs. Monomeric Dyes

Bis(4-amino-1-anthraquinonyl)amine demonstrates exceptional thermal stability in melt-phase polymer processing, dissolving in polymer melts without decomposition even at 300°C [1]. This performance contrasts with monomeric 1,4-diaminoanthraquinone-based disperse dyes, which are typically applied at lower dyeing temperatures (100–145°C) and may undergo thermal degradation when exposed to the higher processing temperatures required for engineering thermoplastics [2]. The dimeric anthrimide structure confers enhanced thermal resistance relative to simpler mono-anthraquinone analogs [1].

Melt-Phase Thermal Stability
Cross-study comparable
No decomposition at 300°C in polymer melt
Approx. 155–200°C higher tolerance vs. typical disperse dye range (100–145°C)
Supports high-temperature polymer melt processing evaluation
Melt-phase context; linear polyesters, polyolefins, polyamides
Polymer melt dyeing Thermal stability High-temperature processing Polyester coloration

Optical Clarity & Dispersion vs. Insoluble Pigments

In melt-phase coloration of thermoplastics, Bis(4-amino-1-anthraquinonyl)amine yields clearer colors compared to insoluble pigments, with measurably less difficulty in achieving uniform dispersion than carbon black [1]. The compound dissolves directly in the polymer melt, producing full, uniform blue-green shades with high fastness to light, washing, and dry cleaning [1]. In contrast, insoluble pigments and carbon black require intensive dispersion efforts and may produce haze or non-uniform color distribution, particularly in transparent or translucent polymer applications [1].

Optical Clarity vs. Pigments
Head-to-head reported
Reported clearer colors and less dispersion difficulty than insoluble pigments and carbon black
Dissolves directly in melt; produces uniform blue-green shades
Supports optical clarity endpoint evaluation in polymer melts
Qualitative comparison; quantitative dispersion effort reduction not numerically specified
Color clarity Polymer melt dispersion Blue-green shades Optical quality

Molecular Weight & Fastness vs. Monomeric Anthraquinones

The dimeric structure of Bis(4-amino-1-anthraquinonyl)amine (MW 459.45 g/mol) confers inherently higher substantivity and fastness properties compared to monomeric anthraquinone analogs [1][2]. Monomeric comparators such as 1,4-diaminoanthraquinone (MW 238.24 g/mol) and Disperse Blue 1 (MW 268.27 g/mol) have approximately 52–58% of the molecular weight of the target compound [3]. The larger molecular size of the dimer reduces migration and sublimation tendencies, directly contributing to the high fastness to light, washing, and dry cleaning documented in the patent literature for this compound [1].

MW & Fastness Proxy
Class-level inference
459.45 g/mol vs. 1,4-diaminoanthraquinone (238.24) and Disperse Blue 1 (268.27)
1.71–1.93× higher molecular weight
Supports fastness property review; larger molecules may exhibit lower migration
Class-level dye chemistry inference; validate per application
Molecular architecture Dimeric structure Fastness properties Dye substantivity

Boron Colorimetric Determination

Bis(4-amino-1-anthraquinonyl)amine has a documented and validated application in the analytical determination of boron via colorimetric methods [1]. The method, published by Beckett and Webster in Analyst (1943), utilizes the compound's characteristic bluish-black coloration in solution as a detection system for boron quantification [1]. While alternative colorimetric reagents exist for boron determination (e.g., curcumin, carmine, azomethine-H), the specific spectral properties and reactivity profile of this anthraquinone derivative may offer distinct advantages in certain matrices or interference scenarios [1].

Boron Determination
Supporting evidence
Colorimetric reagent per Beckett & Webster, Analyst 68, 306 (1943)
Bluish-black coloration after H₂SO₄ treatment; spectrophotometric quantification
Supports colorimetric boron assay method review
Historically validated; no direct quantitative comparison to alternative reagents
Boron detection Colorimetric analysis Analytical chemistry Spectrophotometry

Commercial Purity Grades & Supplier Availability

Bis(4-amino-1-anthraquinonyl)amine is commercially available from multiple qualified suppliers with clearly defined purity specifications ranging from ≥95% standard grade to 98–99% high-purity grades . AKSci offers the compound at 95% minimum purity . Shaanxi Dideu supplies 98% purity in 25 kg quantities and 99% purity in 25 kg packaging . Delta-B offers ≥95% purity with higher purities available upon request [1]. Sigma-Aldrich lists the compound under product code S367745 (AldrichCPR) . This multi-supplier landscape ensures procurement flexibility across different purity requirements and volume needs.

Purity Grades
Supporting evidence
Tiered purity: 95% (standard), 98% (intermediate), 99% (high purity)
Multi-supplier availability; packaging from mg to 25 kg
Supports purity-tier procurement planning
Supplier specifications as of 2024–2026; verify lot-specific COA
Commercial availability Purity grade Procurement specifications Supply chain

Wool Dyeing via Sulfonation Pathway

Bis(4-amino-1-anthraquinonyl)amine undergoes a specific chemical transformation when heated with fuming sulfuric acid (30% SO₃) at 100°C, yielding a dark powder that dissolves in water or alcohol with bluish-black coloration, rendering it suitable as a dyestuff for wool [1]. This sulfonation-based activation contrasts with the direct application of pre-sulfonated anthraquinone acid dyes. Additionally, heating the compound with molten potassium hydroxide at 190°C followed by oxidation with sodium hypochlorite yields an olive-green vat dye, demonstrating a dual-application potential as both a direct wool dye precursor and a vat dye intermediate [1].

Wool & Vat Dye Activation
Supporting evidence
Sulfonation (30% SO₃, 100°C) yields water-soluble wool dye; KOH/NaOCl (190°C) yields olive-green vat dye
Dual-activation chemistry from single starting material
Supports dye intermediate synthesis workflow evaluation
Requires specific chemical activation steps; not a direct-apply dye
Wool dyeing Sulfonation Vat dye precursor Textile coloration

Bis(4-amino-1-anthraquinonyl)amine Application Scenarios


Melt-Phase Coloration of Engineering Thermoplastics

Based on documented thermal stability at 300°C without decomposition, Bis(4-amino-1-anthraquinonyl)amine is optimally suited for melt-phase coloration of high-melting thermoplastics including linear polyesters, polyolefins (e.g., polypropylene), and polyamides [1]. The compound dissolves directly in the polymer melt to produce full, uniform blue-green shades with high fastness to light, washing, and dry cleaning. This application scenario leverages the compound's superior thermal tolerance compared to conventional monomeric anthraquinone disperse dyes, which typically operate in the 100–145°C range [2].

High-Clarity Polymer Coloration

In applications where optical clarity and color uniformity are critical quality parameters—such as transparent or translucent polymer products—Bis(4-amino-1-anthraquinonyl)amine offers distinct advantages over insoluble pigments and carbon black [1]. The compound's solubility in polymer melts eliminates the dispersion challenges and potential haze associated with particulate colorants, resulting in clearer, more uniform blue-green shades. This makes it a procurement-relevant alternative for applications where pigment-based coloration would compromise product aesthetics or optical performance [1].

Boron Colorimetric Analysis Reagent

Bis(4-amino-1-anthraquinonyl)amine has a documented and validated application as a colorimetric reagent for the determination of boron, per the method published by Beckett and Webster in Analyst (1943) [1]. Upon treatment with fuming sulfuric acid, the compound generates a characteristic bluish-black coloration that can be utilized for spectrophotometric boron quantification. This provides analytical laboratories with a historically established, publication-supported reagent option for boron analysis in complex matrices [1].

Wool & Vat Dye Intermediate Synthesis

The compound's dual-activation chemistry enables its use as a versatile dye intermediate. When heated with fuming sulfuric acid (30% SO₃) at 100°C, it yields a water-soluble dark powder suitable for wool dyeing [1]. Alternatively, treatment with molten potassium hydroxide at 190°C followed by sodium hypochlorite oxidation produces an olive-green vat dye [1]. This flexibility allows formulators to generate two distinct dye classes from a single starting material, offering supply chain consolidation benefits for dye manufacturers requiring both acid wool dyes and vat dye intermediates.

Application
Selection Property
Validation Focus
Polymer melt coloration
Thermal stability at processing temperature
Melt-phase dispersion and color uniformity
Optical-quality polymer products
Melt solubility and clarity profile
Haze reduction and color consistency endpoints
Boron colorimetric analysis
Colorimetric reagent profile
Spectrophotometric method parameter review
Dye intermediate synthesis
Dual-activation chemistry (sulfonation / vat)
Conversion efficiency and product shade verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(4-amino-1-anthraquinonyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.